![molecular formula C12H9IN2O2 B13417024 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . It is also known by its IUPAC name, 2-(3-iodoanilino)nicotinic acid . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the coupling of 3-iodoaniline with 2-chloronicotinic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amides and Esters: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds similar to 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid exhibit significant anticancer properties. They function as alkylating agents that can cross-link DNA, thereby inhibiting cancer cell proliferation. This mechanism is crucial for developing novel chemotherapeutic agents targeting various cancers .
-
Targeting Specific Receptors :
- The compound has been studied for its potential to act on serotonin receptors, which play a vital role in mood regulation and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications to the amino and carboxylic acid groups can enhance receptor affinity and selectivity .
Applications in Coordination Chemistry
- Ligand Formation :
- Synthesis of Novel Materials :
Case Studies and Research Findings
- Synthesis and Characterization :
-
Biological Activity Assessment :
- In a comparative study on various derivatives of pyridine-based compounds, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. Results indicated that specific structural features significantly influenced its biological activity, paving the way for further drug development efforts .
Mechanism of Action
The mechanism of action of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation . This inhibition can lead to the death of rapidly dividing cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid: Similar structure but with the iodine atom in a different position.
Picolinic Acid: A pyridinecarboxylic acid with different functional groups.
Nicotinic Acid:
Uniqueness
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the specific positioning of the iodine atom and the amino group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .
Biological Activity
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid, with the molecular formula C₁₂H₉IN₂O₂, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a carboxylic acid, alongside a 3-iodophenyl moiety. The presence of iodine enhances its lipophilicity, which may influence its interaction with biological targets. The structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₂H₉IN₂O₂ |
CAS Number | 57978-44-6 |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing neurotransmission and other biochemical pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Carcinoma) | 15 ± 1 |
L1210 (Murine Leukemia) | 20 ± 2 |
CEM (Human T-Lymphocyte) | 18 ± 1 |
These values suggest that the compound is particularly potent against cervical carcinoma cells compared to other tested lines.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) results:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive strains .
Study on Cancer Cell Lines
A study conducted on the efficacy of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response, where higher concentrations resulted in increased cell death.
"The compound exhibited a remarkable ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent" .
Interaction Studies
Further interaction studies have revealed that the compound can effectively bind to target proteins involved in cancer progression. This binding affinity enhances its potential as an anticancer drug.
Properties
Molecular Formula |
C12H9IN2O2 |
---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
2-(3-iodoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
YHIXWSXMAJSUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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